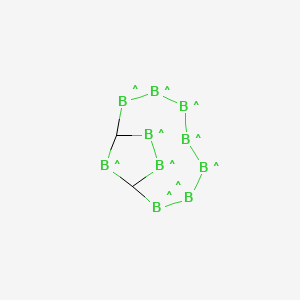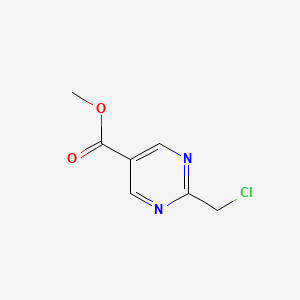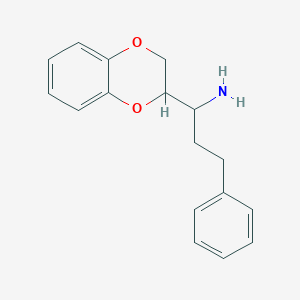
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenylpropan-1-amine
説明
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenylpropan-1-amine, commonly known as safrole amine, is a chemical compound that has been extensively studied due to its potential use in medicinal and scientific research. The compound is a derivative of safrole, which is found in various plants and spices, including sassafras, nutmeg, and cinnamon. Safrole amine has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
科学的研究の応用
Antibacterial and Enzyme Inhibitory Applications
Synthesis and Antibacterial Activity : Compounds derived from 2,3-dihydro-1,4-benzodioxin-6-amine have been synthesized and exhibit potent antibacterial properties and moderate enzyme inhibitory activity. These compounds have been explored for potential use in treating bacterial infections and as enzyme inhibitors (Abbasi et al., 2017).
Bacterial Biofilm Inhibition : Derivatives of 1,4-benzodioxane-6-amine, including those related to 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenylpropan-1-amine, have been found to inhibit bacterial biofilms, particularly against Escherichia coli and Bacillus subtilis. These compounds have also shown docile cytotoxicity, making them candidates for antibacterial applications (Abbasi et al., 2020).
Lipoxygenase Inhibition : Research indicates the potential of these compounds in inhibiting lipoxygenase enzyme, which is significant for their application in anti-inflammatory treatments (Abbasi et al., 2017).
Therapeutic Potential in Chronic Diseases
Anti-Diabetic Agents : Some derivatives have shown weak to moderate inhibitory activities against α-glucosidase enzyme, suggesting potential use as therapeutic agents for type-2 diabetes (Abbasi et al., 2023).
Alzheimer's Disease and Type-2 Diabetes Treatment : N-substituted derivatives have exhibited moderate inhibitory potential against acetylcholinesterase, which is relevant for Alzheimer's disease treatment, and α-glucosidase, relevant for type-2 diabetes management (Abbasi et al., 2019).
Miscellaneous Applications
Anticonvulsant Activity : Derivatives of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic Acid, closely related to the compound , have been synthesized and studied for their anticonvulsant activities (Arustamyan et al., 2019).
Anti-Inflammatory Activity : New carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit, similar to the compound of interest, have been synthesized and found to have anti-inflammatory properties comparable to Ibuprofen (Vazquez et al., 1996).
特性
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-yl)-3-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c18-14(11-10-13-6-2-1-3-7-13)17-12-19-15-8-4-5-9-16(15)20-17/h1-9,14,17H,10-12,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KROPYQKSWOMGID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(CCC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenylpropan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{4-[(2-Oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}boronic acid](/img/structure/B1425678.png)
![Ethyl 2-{[2-amino-4-(trifluoromethyl)phenyl]amino}acetate](/img/structure/B1425679.png)
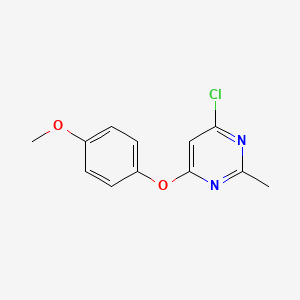
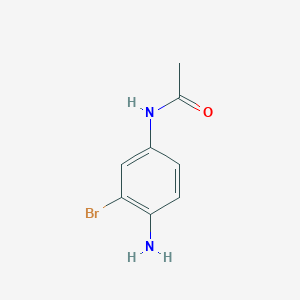
![3-[2-(Trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B1425684.png)
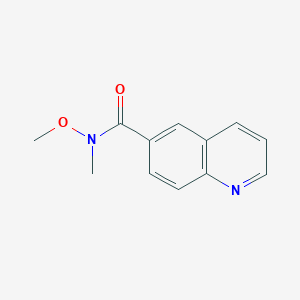
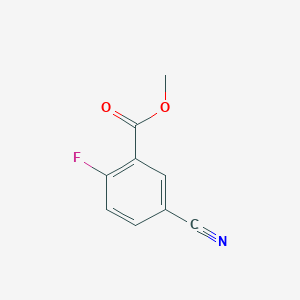
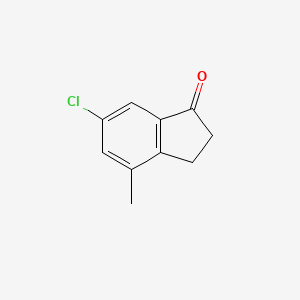

![{[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}(2-methylpropyl)amine](/img/structure/B1425694.png)
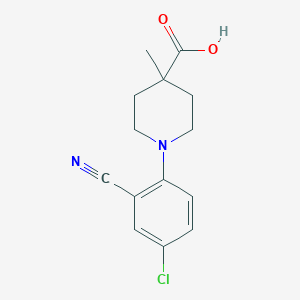
![1-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine](/img/structure/B1425696.png)
